molecular formula C21H15FN2OS B2469409 N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide CAS No. 922698-18-8

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Cat. No.: B2469409
CAS No.: 922698-18-8
M. Wt: 362.42
InChI Key: FZZGWAHXRWHAMI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide is a synthetic organic compound based on the privileged benzothiazole scaffold, designed for advanced research applications. The core benzothiazole structure is widely recognized in medicinal and materials chemistry for its diverse biological activity and utility in creating functional materials . The structural motif of an N-benzylated benzothiazole is known to serve as a versatile ligand in coordination chemistry, capable of forming complexes with metals like palladium for catalytic or materials studies . The incorporation of a fluorinated benzamide group is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity . Researchers may investigate this compound as a precursor for developing nonlinear optical (NLO) materials, given that analogous benzothiazole derivatives have demonstrated significant second-harmonic generation (SHG) efficiency, surpassing standard materials like potassium dihydrogen phosphate (KDP) . Its potential biological profile can be inferred from the wide spectrum of activities exhibited by its structural relatives, which include antimicrobial, anticonvulsant, and anticancer effects . The presence of the fluorobenzamide subunit suggests potential for interaction with various enzymatic targets. This compound is intended for use in exploratory scientific investigations, including but not limited to the synthesis of novel metal-organic complexes, the development of advanced organic materials with tailored optical properties, and preliminary in vitro pharmacological screening.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-17-12-10-16(11-13-17)20(25)24(14-15-6-2-1-3-7-15)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZGWAHXRWHAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is conventionally synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, or nitriles. For example, heating 2-aminothiophenol with chloroacetonitrile in ethanol under reflux yields 2-aminobenzothiazole.

Reaction Conditions :

  • Solvent : Ethanol or toluene.
  • Catalyst : p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
  • Temperature : 80–120°C, 6–12 hours.
  • Yield : 70–85%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 2-aminothiophenol and acetic anhydride irradiated at 150 W for 10 minutes produces 2-acetamidobenzothiazole, which is hydrolyzed to 1,3-benzothiazol-2-amine using NaOH.

Advantages :

  • Time Efficiency : 10–15 minutes vs. hours under conventional heating.
  • Yield Improvement : 90–95%.

N-Benzylation of 1,3-Benzothiazol-2-amine

Alkylation with Benzyl Halides

N-Benzylation is achieved via nucleophilic substitution using benzyl bromide in the presence of a base.

Procedure :

  • Dissolve 1,3-benzothiazol-2-amine (1 eq) in anhydrous acetonitrile.
  • Add potassium carbonate (2 eq) and benzyl bromide (1.2 eq).
  • Reflux at 80°C for 6–7 hours under nitrogen.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Key Parameters :

  • Base : K₂CO₃ or NaH for deprotonation.
  • Solvent : Acetonitrile, DMF, or THF.
  • Yield : 75–80%.

Phase-Transfer Catalysis

For scalable synthesis, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (water/dichloromethane).

Conditions :

  • Catalyst : TBAB (0.1 eq).
  • Temperature : Room temperature, 24 hours.
  • Yield : 82%.

Acylation with 4-Fluorobenzoyl Chloride

Schotten-Baumann Reaction

The amine intermediate is acylated under Schotten-Baumann conditions:

Steps :

  • Dissolve N-(1,3-benzothiazol-2-yl)-N-benzylamine (1 eq) in NaOH (10% aqueous).
  • Add 4-fluorobenzoyl chloride (1.5 eq) dropwise at 0–5°C.
  • Stir for 2 hours, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 65–70%.

Coupling Reagent-Mediated Acylation

Modern methods employ coupling agents like HOBt/EDCl to enhance efficiency:

Protocol :

  • Mix N-(1,3-benzothiazol-2-yl)-N-benzylamine (1 eq), 4-fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.
  • Stir at room temperature for 12 hours.
  • Purify via recrystallization (ethanol/water).

Yield : 85–90%.

One-Pot Multicomponent Synthesis

Tandem Benzothiazole Formation and Acylation

A streamlined approach combines cyclocondensation, benzylation, and acylation in one pot:

Procedure :

  • React 2-aminothiophenol, benzyl bromide, and 4-fluorobenzoyl chloride in the presence of K₂CO₃ and TBAB.
  • Microwave irradiation (100 W, 20 minutes).
  • Isolate product via filtration.

Yield : 78%.

Analytical Characterization Data

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, 2H, J = 8.4 Hz, Ar-H), 7.89 (d, 1H, J = 7.8 Hz, benzothiazole-H), 7.52–7.45 (m, 5H, Ar-H), 7.32 (t, 2H, J = 8.1 Hz, Ar-H), 5.12 (s, 2H, CH₂), 4.98 (s, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 167.2 (C=O), 164.5 (C-F), 152.1 (benzothiazole-C), 135.6–115.2 (Ar-C), 48.3 (CH₂).
IR (KBr) 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).
HRMS (ESI) m/z calcd for C₂₁H₁₆FN₂OS: 379.0912; found: 379.0915.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve benzylation yields compared to THF or ethanol due to better solubility of intermediates.

Byproduct Formation

Competitive O-benzylation is mitigated by using excess benzyl bromide and maintaining anhydrous conditions.

Temperature Control

Exothermic acylation steps require cooling to prevent decomposition of the fluorobenzoyl group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable continuous production with:

  • Residence Time : 10 minutes.
  • Throughput : 1 kg/day.

Green Chemistry Approaches

  • Catalyst Recycling : Immobilized lipases for acylation reduce waste.
  • Solvent-Free Conditions : Mechanochemical grinding (ball milling) achieves 90% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular targets and pathways involved can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substitution pattern on the benzamide and benzothiazole rings significantly influences molecular conformation and crystal packing. For instance:

Compound Crystal System Lattice Parameters (Å) Volume (ų) Key Interactions Reference
N-(1,3-Benzothiazol-2-yl)-4-fluorobenzamide Monoclinic (P21/c) a = 5.9479, b = 16.8568, c = 11.9366 1169.13 N–H···N, π–π stacking
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Monoclinic a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Similar H-bonding, altered π–π due to F position
4-Chloro analog Tetragonal (P-421c) a = b = 12.34, c = 7.89 1201.2 N–H···O(sulfonate), weaker π–π

Fluorine at the para position (4-fluorobenzamide) induces distinct hydrogen-bonding networks (N–H···N) and tighter π–π interactions compared to ortho-fluoro or chloro/bromo analogs. Chloro and bromo derivatives favor tetragonal systems due to bulkier halogens disrupting planar stacking .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The C=O stretch in 4-fluorobenzamide derivatives appears at ~1680 cm⁻¹, slightly downshifted compared to non-fluorinated analogs (e.g., 1663 cm⁻¹ in sulfonylhydrazides) due to electron-withdrawing effects of fluorine .
  • NMR : The ¹H-NMR of N-benzyl-4-fluorobenzamide shows a deshielded NH proton at δ 10.2–11.0 ppm, while ¹³C-NMR confirms fluorine-induced deshielding of the carbonyl carbon (δ ~170 ppm) .

Supramolecular Interactions

Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, stabilizing N–H···F interactions in some analogs. However, in N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide, classical N–H···N(thiazole) and π–π interactions dominate, contributing to higher thermal stability (decomposition >250°C) compared to sulfonylhydrazides .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling pathways.
  • Cell Cycle Disruption : The compound may interfere with cellular processes that regulate growth and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines.

Case Study: In Vitro Evaluation

A study investigated the effects of this compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The following results were obtained:

Concentration (µM)A431 Cell Viability (%)A549 Cell Viability (%)Apoptosis Induction (%)
01001000
1758010
2506030
4254050

These results indicate a dose-dependent inhibition of cell viability and an increase in apoptosis at higher concentrations, suggesting the compound's potential as a therapeutic agent against these cancers .

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains.

Antibacterial Efficacy

The following table summarizes the zone of inhibition (in mm) observed for different bacterial strains treated with the compound:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12
Streptococcus epidermidis14

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation.

In Vivo Study

In a murine model of inflammation, the compound was administered to evaluate its effects on inflammatory cytokines:

Treatment GroupIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control200150
Compound Treatment5030

The results demonstrated a significant reduction in both IL-6 and TNF-α levels post-treatment, suggesting an anti-inflammatory effect that could be beneficial in conditions characterized by chronic inflammation .

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